molecular formula C16H10F3NOS B2490671 N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide CAS No. 439109-06-5

N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B2490671
CAS No.: 439109-06-5
M. Wt: 321.32
InChI Key: OWPMZYQRSIIEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the trifluoromethyl group and the carboxamide functionality makes this compound particularly interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane . The reaction typically proceeds at room temperature and yields the desired carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-amine: Similar structure but with an amine group instead of a carboxamide.

    5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid: Precursor to the carboxamide compound.

    N-phenyl-1-benzothiophene-2-carboxamide: Lacks the trifluoromethyl group.

Uniqueness

N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the carboxamide functionality. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the carboxamide group enhances the compound’s ability to form hydrogen bonds, making it a versatile molecule for various applications .

Properties

IUPAC Name

N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NOS/c17-16(18,19)11-6-7-13-10(8-11)9-14(22-13)15(21)20-12-4-2-1-3-5-12/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPMZYQRSIIEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.